molecular formula C11H11ClN2O3 B1474575 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid CAS No. 1575360-71-2

1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1474575
CAS No.: 1575360-71-2
M. Wt: 254.67 g/mol
InChI Key: GEBFUDSELHNWHV-UHFFFAOYSA-N
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Description

1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chloropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-9-5-7(1-3-13-9)10(15)14-4-2-8(6-14)11(16)17/h1,3,5,8H,2,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBFUDSELHNWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the range of 1–8 µM. The interaction with COX-2 suggests that 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid may have anti-inflammatory properties. Additionally, pyrrolidine derivatives have been found to inhibit dipeptidyl peptidase-4 (DPP-IV), which is involved in glucose metabolism.

Cellular Effects

1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid influences various types of cells and cellular processes. Pyrrolidine derivatives have been reported to exhibit antidiabetic effects by inhibiting DPP-IV. This inhibition can lead to increased insulin secretion and improved glucose tolerance. Furthermore, pyrrolidine derivatives have shown potential in inhibiting COX-2, which plays a role in inflammation and pain signaling pathways. These effects suggest that 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid may modulate cell signaling pathways and gene expression related to inflammation and glucose metabolism.

Molecular Mechanism

The molecular mechanism of 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s interaction with DPP-IV inhibits the degradation of incretin hormones, leading to enhanced insulin secretion and glucose regulation. These molecular interactions highlight the compound’s potential therapeutic applications in inflammation and diabetes management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid may change over time. The stability and degradation of the compound are crucial factors influencing its long-term effects on cellular function. Pyrrolidine derivatives have been shown to maintain their stability under various conditions, ensuring consistent biological activity. Long-term studies in vitro and in vivo have demonstrated that these compounds can sustain their effects on cellular processes, such as inflammation and glucose metabolism, over extended periods.

Dosage Effects in Animal Models

The effects of 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. Studies have shown that pyrrolidine derivatives exhibit dose-dependent effects on various biological activities. At lower doses, the compound may exert beneficial effects, such as anti-inflammatory and antidiabetic properties. At higher doses, toxic or adverse effects may be observed, including potential organ toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that regulate its metabolism. Pyrrolidine derivatives have been shown to influence metabolic flux and metabolite levels. For example, the inhibition of DPP-IV by the compound affects glucose metabolism by modulating the levels of incretin hormones. These interactions underscore the compound’s role in metabolic pathways related to glucose regulation and inflammation.

Transport and Distribution

The transport and distribution of 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Pyrrolidine derivatives have been shown to accumulate in certain tissues, influencing their localization and activity. Understanding the transport and distribution mechanisms of the compound can provide insights into its therapeutic potential and pharmacokinetics.

Subcellular Localization

The subcellular localization of 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Pyrrolidine derivatives have been found to localize in various subcellular regions, influencing their interactions with biomolecules and their biological effects. Investigating the subcellular localization of the compound can shed light on its mechanism of action and potential therapeutic applications.

Biological Activity

1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical properties:

Property Details
CAS Number 1575360-71-2
Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
IUPAC Name 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid

The biological activity of 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors associated with microbial resistance and tumor growth. Its structure allows it to act as a pharmacophore, potentially modulating biological pathways involved in antimicrobial resistance and cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria and fungi. Notably, it has shown promising results against multidrug-resistant strains, which are a significant public health concern.

Case Study: Antimicrobial Efficacy

In a study examining its antimicrobial properties, 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid demonstrated significant activity against pathogens such as Staphylococcus aureus and Candida auris. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could inhibit the growth of these pathogens effectively.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Candida auris16

This data suggests that the compound could serve as a lead candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549).

Case Study: Anticancer Efficacy

In a recent study, the compound was tested on A549 cells, where it exhibited an IC50 value of approximately 20 µM. This indicates moderate cytotoxicity, suggesting potential for further development in cancer therapeutics.

Cell Line IC50 (µM)
A549 (Lung Cancer)20

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications in the pyrrolidine ring and substitution patterns significantly influence biological activity. For example, derivatives with halogen substitutions showed enhanced antimicrobial properties compared to their unsubstituted counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.